molecular formula C4H3BrN2O2S B2996254 Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate CAS No. 1784153-04-3

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

Cat. No. B2996254
CAS RN: 1784153-04-3
M. Wt: 223.04
InChI Key: URLIKVADRQFSFG-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate” is a chemical compound with the CAS Number: 1784153-04-3 . It has a molecular weight of 223.05 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles to their corresponding 2-bromo derivatives has been explored, demonstrating potential antihistaminic, anticholinergic, and norepinephrine-potentiating activities through chemical modifications (Lalezari et al., 1975).
  • Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized, showcasing significant antibacterial and antifungal activities. This synthesis route includes the production of 5-bromo derivatives, illustrating the versatility of thiadiazole derivatives in developing antimicrobial agents (Lamani et al., 2009).

Antimicrobial and Antifungal Applications

  • A study on the synthesis and evaluation of novel thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents highlighted the significant anticancer activities of these compounds, pointing towards the potential use of thiadiazole derivatives in cancer therapy (Gomha et al., 2017).

Photochemical and Photophysical Properties

  • The development of new zinc phthalocyanine compounds substituted with thiadiazole derivatives demonstrated high singlet oxygen quantum yields. These properties suggest their applicability in photodynamic therapy for cancer treatment, showcasing the role of thiadiazole derivatives in enhancing the efficacy of photosensitizers (Pişkin et al., 2020).

Novel Synthetic Routes

  • A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates via the reaction of methyl 3-substituted 3-bromo-2-isocyanoacrylates (BICA) with hydrogen sulfide was developed. This method provides insight into innovative synthetic pathways for thiadiazole derivatives (Yamada et al., 1995).

Safety and Hazards

“Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLIKVADRQFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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